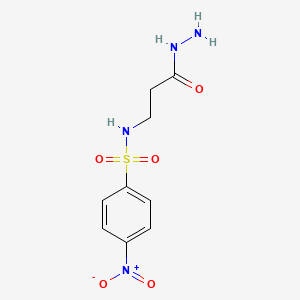![molecular formula C21H23NO B5176731 [1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)
[1-(9-anthrylmethyl)-2-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(9-anthrylmethyl)-2-piperidinyl]methanol, also known as ANTM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANTM is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The exact mechanism of action of [1-(9-anthrylmethyl)-2-piperidinyl]methanol is not fully understood. However, it is believed that [1-(9-anthrylmethyl)-2-piperidinyl]methanol acts as a chiral auxiliary by coordinating with the substrate molecule and facilitating the formation of a chiral intermediate. This intermediate can then be converted into the desired enantiopure product.
Biochemical and Physiological Effects:
[1-(9-anthrylmethyl)-2-piperidinyl]methanol has not been extensively studied for its biochemical and physiological effects. However, it has been reported that [1-(9-anthrylmethyl)-2-piperidinyl]methanol is not toxic to cells and does not exhibit any significant cytotoxic effects.
Advantages and Limitations for Lab Experiments
[1-(9-anthrylmethyl)-2-piperidinyl]methanol has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. [1-(9-anthrylmethyl)-2-piperidinyl]methanol is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, [1-(9-anthrylmethyl)-2-piperidinyl]methanol has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Future Directions
There are several future directions for research on [1-(9-anthrylmethyl)-2-piperidinyl]methanol. One potential area of research is the development of novel synthetic methodologies using [1-(9-anthrylmethyl)-2-piperidinyl]methanol as a chiral auxiliary. Another potential area of research is the use of [1-(9-anthrylmethyl)-2-piperidinyl]methanol as a starting material for the synthesis of new drugs and pharmaceuticals. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of [1-(9-anthrylmethyl)-2-piperidinyl]methanol.
Synthesis Methods
The synthesis of [1-(9-anthrylmethyl)-2-piperidinyl]methanol involves the reaction of 9-anthracenemethanol with piperidine in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction results in the formation of [1-(9-anthrylmethyl)-2-piperidinyl]methanol as a white crystalline powder. The purity of [1-(9-anthrylmethyl)-2-piperidinyl]methanol can be increased through recrystallization or column chromatography.
Scientific Research Applications
[1-(9-anthrylmethyl)-2-piperidinyl]methanol has been studied extensively for its potential applications in various fields. In the field of organic chemistry, [1-(9-anthrylmethyl)-2-piperidinyl]methanol has been used as a chiral auxiliary for the synthesis of enantiopure compounds. [1-(9-anthrylmethyl)-2-piperidinyl]methanol has also been studied for its potential use in the synthesis of novel drugs and pharmaceuticals.
properties
IUPAC Name |
[1-(anthracen-9-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-15-18-9-5-6-12-22(18)14-21-19-10-3-1-7-16(19)13-17-8-2-4-11-20(17)21/h1-4,7-8,10-11,13,18,23H,5-6,9,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCGUDDMBLJKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5176654.png)
![3-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5176669.png)

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5176681.png)
![1-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5176682.png)
![2-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5176690.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B5176697.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5176705.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5176714.png)

![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)

